2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Catalog No.
S778955
CAS No.
224311-49-3
M.F
C22H32NP
M. Wt
341.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)b...

CAS Number

224311-49-3

Product Name

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

IUPAC Name

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C22H32NP

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C22H32NP/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8/h9-16H,1-8H3

InChI Key

PHLPNEHPCYZBNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C

Molecular Structure Analysis

The key feature of JohnPhos NPA's structure is the combination of two functional groups:

  • A bulky di-tert-butylphosphino group (P(tBu)2) attached at the 2nd position of the biphenyl core. This bulky group provides steric hindrance, influencing the coordination environment around a metal center in catalysis [].
  • An electron-donating N,N-dimethylamino group (NMe2) at the 2' position of the biphenyl ring. This group helps to improve the electron density on the metal center, enhancing its reactivity in catalytic cycles [].

The biphenyl backbone provides rigidity and helps maintain a well-defined chelating pocket for metal coordination [].


Chemical Reactions Analysis

JohnPhos NPA is primarily used as a ligand in homogeneous catalysis. A common reaction involves its coordination with a metal precursor to form a catalyst complex. Here's an example with palladium chloride (PdCl2):

(1) PdCl2 + JohnPhos NPA → Pd(JohnPhos NPA)Cl2

This complex can then participate in various catalytic transformations. Specific reactions involving JohnPhos NPA-based catalysts are not readily available in the open scientific literature, as these often involve proprietary processes.


Physical And Chemical Properties Analysis

  • Physical State: Likely a white or off-white solid due to the presence of aromatic rings and bulky tert-butyl groups [].
  • Solubility: Expected to be moderately soluble in organic solvents like dichloromethane or toluene due to the hydrophobic nature of the molecule.
  • Stability: The P-C bond in the phosphine group is susceptible to oxidation under strong oxidizing conditions [].

Ligand in Transition-Metal Catalysis:

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, also known as t-BuDavePhos, is a bidentate phosphine ligand commonly used in transition-metal catalysis. Its structure features a di-tert-butylphosphine group bound to one of the aromatic rings of a biphenyl molecule. Additionally, a dimethylamino group is attached to the other aromatic ring, providing steric and electronic properties crucial for catalytic activity [].

Studies have demonstrated the effectiveness of t-BuDavePhos in various catalytic reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. t-BuDavePhos has been shown to be a highly efficient ligand for palladium-catalyzed Suzuki-Miyaura couplings, particularly for challenging substrates.
  • Negishi coupling: Similar to Suzuki-Miyaura coupling, Negishi coupling forms carbon-carbon bonds but utilizes organozinc reagents instead of boronic acids. t-BuDavePhos has also proven effective in palladium-catalyzed Negishi couplings, enabling the formation of complex biaryl and vinyl structures.
  • C-H activation: This field explores the activation of C-H bonds for further functionalization. t-BuDavePhos has been employed in rhodium- and ruthenium-catalyzed C-H activation reactions, demonstrating its versatility in various catalytic systems.

Modifying Catalyst Selectivity:

The unique combination of steric and electronic properties offered by t-BuDavePhos allows researchers to fine-tune the selectivity of catalysts. The bulky tert-butyl groups provide steric hindrance, influencing the orientation of substrates around the metal center and potentially favoring specific reaction pathways. Additionally, the dimethylamino group can donate electrons to the metal, affecting its reactivity and influencing the product distribution [].

By employing t-BuDavePhos, researchers can potentially achieve:

  • Enhanced regioselectivity: Directing the formation of the desired product at a specific location within the molecule.
  • Improved chemoselectivity: Favoring the reaction at a particular functional group while leaving others untouched.
  • Enantioselectivity control: Enabling the synthesis of chiral molecules with a specific orientation in space.

Research into New Catalytic Applications:

The ongoing exploration of t-BuDavePhos focuses on identifying its potential in novel catalytic transformations. Researchers are investigating its effectiveness in:

  • Development of new C-C and C-X bond-forming reactions: Expanding the scope of reactions t-BuDavePhos can facilitate, potentially leading to the synthesis of complex molecules with diverse functionalities.
  • Activation of challenging substrates: Exploring the ability of t-BuDavePhos to enable reactions with substrates that are typically difficult to activate using conventional methods.
  • Design of more sustainable and efficient catalytic processes: Investigating the use of t-BuDavePhos in environmentally friendly and atom-economical reactions.

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (90.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Dates

Modify: 2023-08-15

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